2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid
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Overview
Description
2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a cyano group, a hydroxy group, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 3,4-dimethoxy-5-nitrobenzaldehyde in the presence of piperidine as a catalyst. The mixture is heated to reflux until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The demethylation of the precursor compounds under nucleophilic attack is a crucial step in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
Scientific Research Applications
2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to reduced pathogen viability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
Uniqueness
2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-[[2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6/c18-9-11(7-10-5-6-15(21)14(8-10)20(25)26)16(22)19-13-4-2-1-3-12(13)17(23)24/h1-8,21H,(H,19,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVAPXNXICPKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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